5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Description

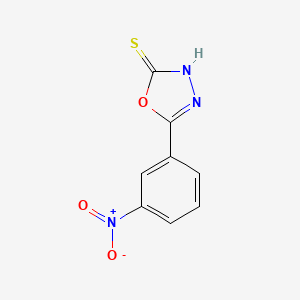

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBROPFHVKCQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355258 | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-07-2 | |

| Record name | 41421-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

Executive Summary: This guide provides a comprehensive technical overview of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 1,3,4-oxadiazole scaffold is a privileged structure known for conferring a wide array of pharmacological activities.[1][2][3] This document details the established multi-step synthesis of the title compound from 3-nitrobenzoic acid, provides a thorough analysis of its structural and physicochemical properties, and outlines its validated spectroscopic characterization. Furthermore, it explores the documented biological activities and discusses the compound's potential as a core structure for developing novel therapeutic agents, particularly leveraging the reactive 2-thiol group for analog synthesis.

Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, recognized as a bio-isostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[4] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7]

The addition of a thiol (-SH) group at the 2-position introduces several critical features. Firstly, it gives rise to thiol-thione tautomerism, where the compound can exist in equilibrium between the thiol and thione forms.[5] Secondly, the presence of the 2-thiol group is often reported to enhance the biological potency of the scaffold.[8] Most importantly for drug development, the thiol group serves as a highly versatile chemical handle. It allows for straightforward S-substitution reactions with various electrophiles, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies.[9]

Structural and Physicochemical Properties

The core structure of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol features a central 1,3,4-oxadiazole ring, which is substituted at the 5-position by a phenyl ring bearing a nitro group at the meta position, and at the 2-position by a thiol group.

Chemical Structure:

(Note: An illustrative image would be placed here in a final document.)

(Note: An illustrative image would be placed here in a final document.)

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | [10] (for para isomer) |

| Molecular Formula | C₈H₅N₃O₃S | [10] |

| Molecular Weight | 223.21 g/mol | [10] |

| CAS Number | 41421-07-2 | |

| Appearance | Yellow amorphous solid | [9] |

Synthesis and Mechanistic Insights

The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a well-established, multi-step process that begins with 3-nitrobenzoic acid. This pathway is both reproducible and scalable, with yields typically ranging from 65-88% for the final cyclization step.[5]

This iterative process of synthesis and screening is fundamental to modern drug discovery. By reacting the core thiol with a variety of alkyl or aralkyl halides in the presence of a non-nucleophilic base (e.g., NaH in DMF), a library of diverse analogs can be rapidly generated and tested. [9]

Conclusion and Future Directions

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a synthetically accessible heterocyclic compound with a foundation of documented antimicrobial activity. Its robust characterization data provides a solid baseline for its identity and purity. The primary value of this molecule lies in its role as a versatile intermediate in drug discovery. The presence of the 2-thiol group provides an ideal anchor point for chemical modification, enabling the systematic development of novel therapeutic candidates.

Future research should focus on:

-

Expansion of S-Substituted Libraries: Synthesizing a broader and more diverse range of derivatives to perform comprehensive SAR studies.

-

Broad-Spectrum Biological Screening: Evaluating the compound and its analogs against a wider array of therapeutic targets, including cancer cell lines, viral enzymes, and inflammatory pathways.

-

In-vivo Efficacy Studies: Advancing the most promising in-vitro "hits" into preclinical animal models to assess their efficacy and safety profiles.

-

Computational Modeling: Using molecular docking studies to understand the binding interactions of active compounds with their biological targets, thereby guiding the rational design of next-generation inhibitors.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]

-

Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Educational Research. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

Shaik, A., et al. (2023). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. ResearchGate. Available at: [Link]

-

de Oliveira, C., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: a review of literature. Semantic Scholar. Available at: [Link]

-

Singh, A.K., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. Available at: [Link]

-

Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Salama, E.E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. Available at: [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. PubChem. Available at: [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. oaji.net [oaji.net]

- 3. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [academia.edu]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol | C8H5N3O3S | CID 682050 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity Profile of 3-Nitrophenyl Oxadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxadiazole core, a five-membered heterocycle containing one oxygen and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a nitrophenyl substituent, particularly at the 3-position, can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This technical guide provides a comprehensive overview of the biological activity profile of 3-nitrophenyl oxadiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This document synthesizes findings from contemporary scientific literature to offer insights into their synthesis, mechanism of action, and structure-activity relationships (SAR), providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Significance of the 3-Nitrophenyl Oxadiazole Scaffold

Heterocyclic compounds are the cornerstone of modern drug discovery, with a vast number of approved drugs incorporating these structural motifs. Among them, oxadiazoles have garnered considerable interest due to their metabolic stability and their ability to act as bioisosteres for ester and amide functionalities. The oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,3,4- and 1,2,4-isomers are the most extensively studied due to their synthetic accessibility and broad spectrum of biological activities.

The incorporation of a nitro group onto a phenyl ring attached to the oxadiazole core can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. The position of the nitro group is a critical determinant of biological activity. While ortho- and para-substituted nitrophenyl derivatives have been widely investigated, the meta-substituted (3-nitrophenyl) analogues often exhibit a distinct pharmacological profile. The 3-nitro group, with its strong electron-withdrawing nature, can modulate binding interactions with biological targets and influence the overall pharmacokinetic properties of the molecule. This guide will delve into the specific biological activities associated with the 3-nitrophenyl substitution on the oxadiazole scaffold.

Synthesis of 3-Nitrophenyl Oxadiazole Derivatives

The synthesis of 3-nitrophenyl oxadiazole derivatives typically involves multi-step reaction sequences. A common strategy for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles begins with a carboxylic acid, such as 3-nitrobenzoic acid.

General Synthetic Pathway for 2,5-Disubstituted-1,3,4-Oxadiazoles

A prevalent method involves the conversion of a carbohydrazide with a substituted aromatic aldehyde, followed by cyclization.

-

Step 1: Synthesis of Carbohydrazide: A carbohydrazide is dissolved in ethanol.

-

Step 2: Addition of Aromatic Aldehyde: An ethanolic solution of a substituted aromatic aldehyde (e.g., 3-nitrobenzaldehyde) is added to the carbohydrazide solution.

-

Step 3: Reflux and Cyclization: The reaction mixture is refluxed for 10-12 hours in the presence of a catalyst, such as NaHSO3, in an ethanol-water solvent system (1:2, v/v).[1]

-

Step 4: Isolation and Purification: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like alcohol to yield the purified 2,5-disubstituted 1,3,4-oxadiazole derivative.[1]

Synthesis of 2-Amino-5-(3-nitrophenyl)-1,3,4-oxadiazole

The synthesis of 2-amino-substituted oxadiazoles can be achieved through the cyclization of semicarbazones.

-

Step 1: Formation of Semicarbazone: A suitable aryl aldehyde is condensed with semicarbazide to form the corresponding semicarbazone.

-

Step 2: Oxidative Cyclization: The semicarbazone undergoes iodine-mediated oxidative cyclization to yield the 2-amino-5-aryl-1,3,4-oxadiazole.[2]

A visual representation of a general synthetic workflow is provided below.

Caption: General synthetic routes to 3-nitrophenyl oxadiazole derivatives.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Oxadiazole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.

Structure-Activity Relationship (SAR) Insights

Studies on nitrophenyl-substituted 1,2,4-oxadiazoles have provided valuable insights into their structure-activity relationships. The position of the nitro group on the phenyl ring significantly impacts antibacterial efficacy. For instance, against Escherichia coli, a derivative with a nitro group at the ortho position of the phenyl ring at the 5-position of the 1,2,4-oxadiazole ring demonstrated the highest activity (MIC of 60 µM).[3] In contrast, substitution with the nitro group at the meta or para positions resulted in a marked decrease in activity (MIC > 100 µM).[3] This suggests that steric and electronic effects imposed by the ortho-nitro group are crucial for potent antibacterial action against this particular strain.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. Oxadiazole derivatives have shown significant potential as antiproliferative agents, acting through various mechanisms.[4][5]

Cytotoxicity Profile and SAR

While a comprehensive SAR study focusing solely on 3-nitrophenyl oxadiazole derivatives against a broad panel of cancer cell lines is not extensively documented, the presence of a nitrophenyl group is a recurring feature in many oxadiazole-based compounds with anticancer activity.[6] The overall cytotoxic effect is a complex interplay of the electronic and steric properties of all substituents on the molecule.[6]

For example, a study on 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][1][3][7]-oxadiazole demonstrated potent inhibitory activity against the anti-apoptotic Bcl-2 protein, with submicromolar IC50 values in metastatic human breast cancer (MDA-MB-231) and human cervical cancer (HeLa) cell lines.[3] This highlights the potential of nitrophenyl oxadiazoles as targeted anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 3-nitrophenyl oxadiazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[9]

-

Incubation with MTT: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization of Formazan: A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents with improved safety profiles is an ongoing research endeavor. Oxadiazole derivatives have demonstrated promising anti-inflammatory properties.[4][11]

Mechanism of Action and SAR

The anti-inflammatory activity of some oxadiazole derivatives has been attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Molecular docking studies can provide insights into the binding interactions of these compounds with the active site of COX-2. While specific studies on 3-nitrophenyl oxadiazoles are limited, research on related structures suggests that the oxadiazole scaffold can be a key pharmacophore for COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of new compounds.[7][12]

-

Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized and divided into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: The test 3-nitrophenyl oxadiazole derivative, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[7]

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Certain oxadiazole derivatives have shown potential as anticonvulsant agents.[8][13]

Potential Mechanisms and SAR

The anticonvulsant activity of some oxadiazole derivatives is thought to be mediated through the modulation of GABAergic neurotransmission, by acting on the GABAA receptor.[13][14] The structure of the oxadiazole derivative, including the nature and position of substituents, plays a crucial role in its anticonvulsant potential.

Experimental Protocols for Anticonvulsant Screening

The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests are standard preliminary screening models for anticonvulsant drugs.[1][13]

-

Animal Preparation and Compound Administration: Mice are administered the test compound, vehicle, or a standard anticonvulsant drug (e.g., phenytoin).

-

Induction of Seizure: After a specific period, a maximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered a positive result.

-

Animal Preparation and Compound Administration: Similar to the MES test, mice are pre-treated with the test compound, vehicle, or a standard drug (e.g., diazepam).

-

Induction of Seizure: A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.

-

Observation: The animals are observed for the onset of clonic or tonic-clonic seizures. An increase in the latency to seizure or protection from seizures indicates anticonvulsant activity.[6]

Conclusion and Future Directions

3-Nitrophenyl oxadiazole derivatives represent a versatile and promising scaffold in drug discovery. The available literature, although not exhaustive for this specific isomeric series, suggests that these compounds possess a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The position of the nitro group is a key determinant of activity, and further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of the 3-nitrophenyl substitution.

Future research should focus on the synthesis and biological evaluation of a broader library of 3-nitrophenyl oxadiazole derivatives to establish clear SARs for each biological activity. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, computational studies, such as molecular docking and ADMET prediction, can aid in the rational design of more potent and selective derivatives with favorable pharmacokinetic profiles. The insights provided in this guide aim to facilitate and inspire further research into this promising class of compounds, ultimately leading to the development of novel and effective therapeutic agents.

References

-

Fylaktakidou, K. C., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Pharmaceuticals, 14(11), 1129. [Link]

-

Thakkar, S. S., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Research International, 36(6), 62-72. [Link]

-

Thakkar, S. S., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Thieme Connect, 1-7. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5267-5276. [Link]

-

Unveiling the Anti-cancer Potential of Oxadiazole Derivatives: A Comprehensive Exploration of Structure-Activity Relationships and Chemico-Biological Insights. (2024). Current Medicinal Chemistry. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Kumar, A., et al. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Journal of Pharmacy & BioAllied Sciences, 4(1), 40-45. [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. [Link]

-

Sharma, P., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Assay and Drug Development Technologies, 19(8), 481-490. [Link]

-

Current protocols in pharmacology. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. John Wiley & Sons, Inc. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Bentham Science Publishers. [Link]

-

Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3336. [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 319-323. [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development. [Link]

-

Khanum, S. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]

-

Kumar, A., et al. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Journal of Pharmaceutical Research International, 34(28A), 1-8. [Link]

-

Sharma, P., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Assay and Drug Development Technologies, 19(8), 481-490. [Link]

-

Sharma, P., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Assay and Drug Development Technologies, 19(8), 481-490. [Link]

-

Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(22), 8692. [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 319-323. [Link]

-

Yilmaz, I., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(50), 47853-47865. [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 319-323. [Link]

-

Yilmaz, I., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(50), 47853-47865. [Link]

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). Sciforum. [Link]

-

Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3336. [Link]

-

Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European Journal of Medicinal Chemistry, 206, 112672. [Link]

-

Tabatabai, S. A., et al. (2013). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(1), 75-81. [Link]

-

Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and. (n.d.). MDPI. [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]

-

The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (n.d.). Hindawi. [Link]

-

Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][3][8]triazole Derivatives in Mice. (n.d.). Brieflands. [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. [Link]

Sources

- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual screening, SAR, and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino] [1,3,4]-oxadiazole as a novel Bcl-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijmspr.in [ijmspr.in]

- 9. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol CAS number and molecular weight

[1]

Executive Summary

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a critical heterocyclic intermediate in medicinal chemistry, widely utilized as a pharmacophore for developing antimicrobial, antifungal, and anticancer agents.[] Characterized by its ability to undergo S-alkylation and N-alkylation, it serves as a versatile precursor for Mannich bases and thioethers. This guide provides a definitive technical profile, validated synthesis protocols, and structural characterization data for researchers in drug discovery.

Chemical Identity & Physiochemical Profile[2][3][4][5][6]

This compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, a property that significantly influences its reactivity and spectral characteristics.

| Property | Specification |

| IUPAC Name | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol |

| Common Synonyms | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione; 3-Nitro-oxadiazole-thiol |

| CAS Number | 41421-07-2 (Primary); Note: Isomers such as 4-nitro (23766-30-5) are distinct. |

| Molecular Formula | C₈H₅N₃O₃S |

| Molecular Weight | 223.21 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in water |

| Melting Point | 208–210 °C (Decomposes) |

Tautomeric Equilibrium

In solution, the compound exhibits thione-thiol tautomerism. While the thiol form is required for S-substitution reactions, the thione form often predominates in the solid state and in polar solvents, stabilized by hydrogen bonding.

Figure 1: Thione-Thiol Tautomeric Equilibrium determining reactivity.

Validated Synthesis Protocol

Objective: Synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol via cyclization of 3-nitrobenzhydrazide.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the hydrazide nitrogen on carbon disulfide (CS₂), followed by intramolecular cyclization under basic conditions and subsequent acidification.

Materials

-

3-Nitrobenzhydrazide (1.0 eq)

-

Carbon Disulfide (CS₂) (1.2 eq)

-

Potassium Hydroxide (KOH) (1.0 eq)

-

Ethanol (Absolute)

-

Hydrochloric Acid (10%)

Step-by-Step Methodology

-

Preparation: Dissolve 0.01 mol of 3-nitrobenzhydrazide in 50 mL of absolute ethanol containing 0.01 mol of KOH.

-

Addition: Add 0.012 mol of CS₂ dropwise to the solution at room temperature with constant stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) for 6–8 hours.

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Evolution of H₂S gas (rotten egg smell) indicates cyclization.

-

-

Concentration: Evaporate the solvent under reduced pressure to approximately 1/3 of the original volume.

-

Precipitation: Pour the residue into crushed ice and acidify with dilute HCl to pH 2–3. The solid product will precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure yellow crystals.

Figure 2: Synthetic workflow for the cyclization of hydrazide to oxadiazole-2-thiol.

Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

| Technique | Diagnostic Signal | Structural Assignment |

| FT-IR | 2550–2570 cm⁻¹ | S-H stretch (Confirms thiol form) |

| 1610–1620 cm⁻¹ | C=N stretch (Oxadiazole ring) | |

| 1530, 1350 cm⁻¹ | NO₂ stretch (Asymmetric/Symmetric) | |

| 1100–1200 cm⁻¹ | C=S stretch (Confirms thione tautomer) | |

| ¹H NMR | δ 14.0–14.5 ppm (s, 1H) | -SH / -NH (Exchangeable proton) |

| (DMSO-d₆) | δ 8.6–8.8 ppm (s, 1H) | Ar-H (C2 proton of phenyl ring) |

| δ 8.3–8.5 ppm (d, 1H) | Ar-H (Ortho to NO₂) | |

| Mass Spec | m/z 223 (M⁺) | Molecular Ion Peak |

| m/z 177 | Loss of NO₂ group |

Critical Quality Attribute: The presence of the S-H stretch at ~2560 cm⁻¹ in IR and the singlet at ~14.0 ppm in NMR are the definitive markers for the successful formation of the oxadiazole-2-thiol core.

Biological & Pharmacological Potential

The 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol core is a "privileged scaffold" in medicinal chemistry due to its electronic properties and ability to form hydrogen bonds.

Antimicrobial Activity

Derivatives of this compound exhibit significant activity against Gram-negative bacteria (E. coli, P. aeruginosa) and Gram-positive bacteria (S. aureus). The mechanism typically involves the inhibition of bacterial DNA gyrase or cell wall synthesis.

Anticancer Properties

The oxadiazole thione moiety has been identified as a bioisostere for amide groups in various kinase inhibitors. The 3-nitro group enhances lipophilicity and electron-withdrawal, potentially increasing binding affinity to target enzymes.

Synthetic Utility (S-Alkylation)

This compound serves as the parent scaffold for synthesizing S-substituted thioethers and Mannich bases .

-

Reaction: Thiol + Alkyl Halide + Base → S-Alkyl Derivative.

-

Application: These derivatives often show superior bioavailability compared to the parent thiol.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. May release toxic fumes (NOx, SOx) upon thermal decomposition.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative dimerization to disulfides.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved from [Link]

-

PubChem. (2024). 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (Isomer Reference).[2] National Library of Medicine.[2] Retrieved from [Link]

-

Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for carboxylic acids and amides make it a valuable scaffold in drug design.[3] Derivatives of 1,3,4-oxadiazole, particularly those incorporating a thiol group, exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4]

This application note provides a detailed, field-proven protocol for the synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, starting from the commercially available 3-nitrobenzoic acid. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Overall Synthetic Pathway

The synthesis is a multi-step process that begins with the activation of the carboxylic acid, followed by the formation of a key hydrazide intermediate, and culminates in a cyclization reaction to form the desired heterocyclic ring.

Diagram 1: Overall synthetic workflow.

Part 1: Synthesis of 3-Nitrobenzoyl Hydrazide (Intermediate)

Principle & Rationale

The initial step involves converting 3-nitrobenzoic acid into its corresponding hydrazide. Direct reaction of a carboxylic acid with hydrazine is often inefficient. Therefore, the carboxylic acid is first activated by converting it into an ester, specifically methyl 3-nitrobenzoate. This esterification is typically acid-catalyzed, following the Fischer esterification mechanism. The resulting ester is a more reactive electrophile that readily undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the stable 3-nitrobenzoyl hydrazide intermediate.[1][4][5]

Experimental Protocol: Step-by-Step

Step 1.A: Esterification of 3-Nitrobenzoic Acid

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-nitrobenzoic acid (0.1 mol, 16.7 g).

-

Add absolute methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2-3 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Petroleum ether, 1:3).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Pour the resulting residue into 250 mL of cold distilled water. The methyl 3-nitrobenzoate will precipitate as a solid.

-

Filter the solid product, wash thoroughly with water to remove any residual acid, and dry. This crude ester is typically of sufficient purity for the next step.

Step 1.B: Hydrazinolysis of Methyl 3-Nitrobenzoate

-

In a 250 mL round-bottom flask, dissolve the crude methyl 3-nitrobenzoate (from the previous step) in absolute ethanol (100 mL).

-

Add hydrazine hydrate (85-99%) (0.2 mol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Upon completion, cool the reaction mixture in an ice bath. The 3-nitrobenzoyl hydrazide will crystallize out of the solution.

-

Filter the crystalline product, wash with a small amount of cold ethanol, and dry thoroughly.

Part 2: Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Principle & Mechanism

This final stage is the hallmark of the synthesis: the construction of the 1,3,4-oxadiazole ring. The reaction proceeds by treating the 3-nitrobenzoyl hydrazide with carbon disulfide in an alcoholic alkaline medium (e.g., potassium hydroxide in ethanol).[6][7]

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide. The alkaline conditions deprotonate the resulting intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the oxygen atom, followed by dehydration, to form the stable aromatic 1,3,4-oxadiazole ring. The final product exists in a thiol-thione tautomeric equilibrium.[7]

Diagram 2: Simplified reaction mechanism.

Experimental Protocol: Step-by-Step

-

In a 250 mL round-bottom flask, dissolve 3-nitrobenzoyl hydrazide (0.05 mol) in absolute ethanol (80 mL).

-

Add potassium hydroxide (0.05 mol, 2.8 g) to the solution and stir until it dissolves.

-

To this alkaline solution, add carbon disulfide (0.06 mol, 3.6 mL) dropwise while stirring.

-

Attach a reflux condenser and heat the reaction mixture under reflux for 10-12 hours. The color of the solution will typically change.

-

After reflux, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in approximately 200 mL of distilled water.

-

Acidify the aqueous solution to a pH of 2-3 by the slow addition of cold 4N hydrochloric acid. This will cause the product to precipitate.

-

Filter the crude solid product, wash it thoroughly with cold distilled water to remove any inorganic salts, and then with a small amount of diethyl ether.

-

Purify the final product by recrystallization from ethanol to obtain 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol as a solid.[4]

Materials & Reagents Summary

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| 3-Nitrobenzoic Acid | 167.12 | 16.7 g | Starting Material |

| Methanol (Absolute) | 32.04 | ~100 mL | Solvent for Esterification |

| Sulfuric Acid (Conc.) | 98.08 | 2-3 mL | Catalyst |

| Hydrazine Hydrate (85-99%) | 50.06 (for 100%) | ~0.2 mol | Reagent for Hydrazinolysis |

| Ethanol (Absolute) | 46.07 | ~180 mL | Solvent |

| Potassium Hydroxide | 56.11 | 2.8 g | Base for Cyclization |

| Carbon Disulfide | 76.14 | 3.6 mL | Reagent for Cyclization |

| Hydrochloric Acid (4N) | 36.46 | As needed | For Acidification |

Characterization of Final Product

The structure of the synthesized 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol can be confirmed using standard spectroscopic methods. Published data reports the following characteristic signals[4]:

-

IR (KBr, cm⁻¹): ~2569 (S-H stretch), ~1530 (C=N stretch), ~1200 (C-O stretch).

-

¹H NMR (DMSO-d₆, δ ppm): Aromatic protons typically appear between 7.28-8.66 ppm, and the thiol proton (SH) appears as a singlet at a higher chemical shift, around 12.35 ppm.

-

Mass Spectrometry (MS): A molecular ion peak (M+) is expected at m/z 223.[5]

Safety Precautions and Handling

-

General: All steps should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Nitrobenzoic Acid: Causes serious eye irritation. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Hydrazine Hydrate: Is a toxic and corrosive substance. It is a suspected carcinogen. Handle with extreme care, avoiding all contact with skin and inhalation of vapors.

-

Carbon Disulfide (CS₂): Is highly flammable and has a low flash point. It is also toxic and can be absorbed through the skin. Ensure there are no ignition sources nearby when handling.

-

Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and potassium hydroxide are corrosive. Handle with care to avoid skin and eye burns.

References

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry; Vol. 23, No. 5 (2011), 2007-2010. [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

-

Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Assiut University Bulletin for Pharmaceutical Sciences. [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

Synthesis and Screening of New[4][5][8]Oxadiazole,[1][4][8]Triazole, and[1][4][8]Triazolo[4,3-b][1][4][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

3-nitrobenzoic acid - Sdfine. Sdfine. [Link]

-

Synthesis of m-nitrobenzhydrazide. PrepChem.com. [Link]

-

Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]

-

3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. pubs.acs.org [pubs.acs.org]

Cyclization of 3-nitrobenzohydrazide with carbon disulfide and KOH

Abstract

This application note details the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol via the cyclization of 3-nitrobenzohydrazide using carbon disulfide (

Safety & Hazard Directives (Critical)

DANGER: Carbon Disulfide (

) Protocol

Neurotoxicity:

is a potent neurotoxin. All handling must occur within a certified chemical fume hood.Flammability:

has an auto-ignition temperature of just 90°C. NO OPEN FLAMES. Use only silicone oil baths or heating mantles with precise temperature control.H2S Evolution: The reaction releases Hydrogen Sulfide (

) gas, which is toxic and corrosive. Ensure the fume hood scrubber is active or vent into a neutralizing trap (e.g., NaOH solution).Energetic Precursor: 3-Nitrobenzohydrazide contains a nitro group and a hydrazine moiety. While generally stable, avoid subjecting the dry solid to friction or shock.

Reaction Mechanism & Theory

The transformation proceeds via a nucleophilic addition-elimination pathway.

-

Salt Formation: The hydrazide nitrogen attacks the electrophilic carbon of

under basic conditions (KOH), forming potassium 3-(3-nitrobenzoyl)dithiocarbazate. -

Cyclization: Upon heating (reflux), the dithiocarbazate intermediate undergoes intramolecular cyclization. The oxygen of the carbonyl group attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (

) to close the 1,3,4-oxadiazole ring. -

Tautomerism: The final product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in the solid state.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Base-catalyzed cyclization pathway of 3-nitrobenzohydrazide with CS2 to form the 1,3,4-oxadiazole scaffold.

Materials & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| 3-Nitrobenzohydrazide | >98% Purity | Starting Material |

| Carbon Disulfide ( | Anhydrous, >99% | Cyclizing Agent |

| Potassium Hydroxide (KOH) | Pellets, >85% | Base Catalyst |

| Ethanol (EtOH) | Absolute (99.8%) | Solvent |

| Hydrochloric Acid (HCl) | Conc. (37%) | Acidification/Precipitation |

| Reflux Setup | Condenser, N2 line | Reaction Containment |

| TLC Plates | Silica Gel | In-process Monitoring |

Experimental Protocol

Step 1: Reagent Preparation & Dissolution

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 3-nitrobenzohydrazide (1.81 g, 10 mmol) to the flask.

-

Add Absolute Ethanol (50 mL) .

-

Separately, dissolve KOH (0.84 g, 15 mmol, 1.5 eq) in Ethanol (10 mL) and add this solution to the RBF.

-

Note: The solution may turn yellow/orange due to the deprotonation of the hydrazide.

-

-

Stir at room temperature for 10 minutes to ensure partial solubility/salt formation.

Step 2: Addition of Carbon Disulfide

-

Crucial: Move the setup to a highly efficient fume hood.

-

Add Carbon Disulfide (

) (1.8 mL, ~30 mmol, 3.0 eq) dropwise to the reaction mixture over 5 minutes.-

Observation: A slight exotherm may occur. Ensure stirring is vigorous to mix the immiscible

initially.

-

Step 3: Reflux & Cyclization

-

Attach a reflux condenser and connect a gas trap (containing 10% NaOH) to the outlet to neutralize evolved

. -

Heat the reaction mixture to reflux (approx. 80°C) using an oil bath.

-

Maintain reflux for 4–6 hours .

-

Endpoint Detection: Monitor by TLC (Eluent: Chloroform:Methanol 9:1). The starting hydrazide (

) should disappear, and a new spot ( -

Visual Cue: Evolution of

(rotten egg smell detected if trap is not 100% efficient) usually ceases when the reaction is complete.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to approximately 20% of its original volume.

-

Dilution: Dilute the residue with ice-cold distilled water (50 mL) . The potassium salt of the product is water-soluble; filter this solution to remove any unreacted insoluble impurities.

-

Acidification: While stirring, carefully acidify the clear filtrate with Conc. HCl dropwise until pH 2–3 is reached.

-

Observation: A voluminous yellow/pale-yellow precipitate will form immediately (this is the thiol product).

-

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (

mL) to remove excess acid and KCl salts.

Step 5: Purification

-

Recrystallize the crude solid from Ethanol or an Ethanol:Water (8:2) mixture.

-

Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Figure 2: Experimental Workflow (DOT Visualization)

Caption: Step-by-step isolation protocol for 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Characterization & Validation

The product, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol , should exhibit the following physicochemical properties.

| Parameter | Expected Value | Notes |

| Appearance | Yellowish crystalline solid | Color intensifies with nitro conjugation. |

| Yield | 65% – 85% | Dependent on dryness of reagents. |

| Melting Point | 206°C – 210°C | Sharp melting point indicates high purity. |

| IR (KBr) | 2569 | Presence of S-H confirms thiol tautomer; absence of strong C=O confirms cyclization. |

| The -SH proton is often broad and exchangeable ( | ||

| Mass Spec (ESI) | Molecular formula: |

Troubleshooting Guide

-

Low Yield: Ensure the ethanol is absolute. Water can compete with the nucleophilic attack or hydrolyze the

. Increase reflux time if TLC shows starting material. -

Product is Oily/Sticky: This often indicates incomplete acidification or trapped solvent. Triturate the oil with cold ether or hexanes to induce crystallization.

-

Impurity (Thiadiazole): If the reaction is accidentally acidified before cyclization or if strong acid is used as the catalyst instead of KOH, the 1,3,4-thiadiazole derivative may form. Ensure basic conditions are maintained throughout the reflux.

References

-

Rehman, A. et al. (2013).[1] Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Link

-

Hasan, A., Gapil, S., & Khan, I. (2011).[2] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2] Link

-

Koparir, M. et al. (2013).[1] The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Oriental Journal of Chemistry. Link

-

Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Link

-

Karabanovich, G. et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives... Synthesis and evaluation. PMC (PubMed Central). Link

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Oxadiazole Thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Significance of Oxadiazole Thiol Derivatives and the Imperative for Standardized Susceptibility Testing

The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates, 1,3,4-oxadiazole derivatives, particularly those containing a thiol group, have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2][3][4] These compounds often exhibit their biological effects by targeting essential microbial enzymes and pathways, such as DNA gyrase, topoisomerase IV, and ergosterol biosynthesis.[1] The presence of the oxadiazole moiety can enhance the polarity and flexibility of the molecule, improving its interaction with target sites.[1]

Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of preclinical development for any new antimicrobial agent. It provides essential data on the compound's potency, spectrum of activity, and potential for clinical utility. This guide, designed for researchers and drug development professionals, offers a comprehensive overview of established AST methods tailored for the evaluation of oxadiazole thiol derivatives. We will delve into the principles, protocols, and critical considerations for broth microdilution, agar dilution, and disk diffusion methods, ensuring the generation of reliable and meaningful data.

I. Core Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5][6] This quantitative measure is fundamental for assessing the in vitro activity of a new compound and for comparing it with existing drugs. The choice of AST method often depends on the specific research question, the properties of the test compound, and the resources available.

II. Recommended AST Methods for Oxadiazole Thiol Derivatives

While several AST methods exist, three are predominantly recommended for the initial and comprehensive evaluation of novel compounds like oxadiazole thiol derivatives: broth microdilution, agar dilution, and disk diffusion.

A. Broth Microdilution Method

The broth microdilution method is considered the "gold standard" for determining MIC values due to its quantitative nature and reproducibility.[7][8] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[9][10]

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the oxadiazole thiol derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most non-fastidious aerobic and facultative anaerobic bacteria.[7][8]

-

Microorganism: Use a pure, 18-24 hour culture of the test organism grown on an appropriate agar medium.

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[10]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

-

2. Assay Procedure:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[11]

-

Add 100 µL of the 2x concentrated oxadiazole thiol derivative stock solution to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate.[11] Discard 100 µL from the last column of the dilution series.

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[10]

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[10]

3. Incubation and Interpretation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.[10]

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5][6][10] The growth control well should show clear turbidity, and the sterility control should remain clear.[10]

| Microorganism | Oxadiazole Thiol Derivative (µg/mL) | Control Antibiotic (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 | 0.5 |

| Escherichia coli ATCC 25922 | 8 | 1 |

| Pseudomonas aeruginosa ATCC 27853 | 16 | 2 |

| Candida albicans ATCC 90028 | 4 | 0.25 |

Note: The above data is illustrative. Actual MIC values will vary depending on the specific compound and microbial strain.

Caption: Workflow for the Broth Microdilution Method.

B. Agar Dilution Method

The agar dilution method is another reliable technique for determining MICs and is particularly useful for testing multiple isolates simultaneously.[9][12] In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes.

1. Preparation of Materials:

-

Test Compound: Prepare a series of dilutions of the oxadiazole thiol derivative in a suitable solvent at 10 times the final desired concentrations.

-

Media: Mueller-Hinton Agar (MHA) is the standard medium.[13]

-

Microorganism: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

2. Assay Procedure:

-

Melt the MHA and cool it to 45-50°C in a water bath.

-

Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA to achieve the final desired concentrations.[13] Mix well and pour into sterile Petri dishes.

-

Allow the agar to solidify completely.

-

Spot-inoculate the surface of each agar plate with a standardized suspension of the test organisms (approximately 1-2 µL, delivering about 10⁴ CFU per spot). An inoculum-replicating device can be used for this purpose.

-

Include a control plate with no antimicrobial agent.

3. Incubation and Interpretation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism.

Caption: Workflow for the Agar Dilution Method.

C. Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative technique that is widely used for routine susceptibility testing.[14][15][16] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface will create a concentration gradient of the drug as it diffuses into the medium.

1. Preparation of Materials:

-

Disks: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the oxadiazole thiol derivative. The optimal concentration will need to be determined empirically.

-

Media: Mueller-Hinton Agar (MHA) is the recommended medium.[17]

-

Microorganism: Prepare a standardized inoculum (0.5 McFarland standard) as previously described.

2. Assay Procedure:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[17]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

-

Aseptically apply the impregnated disks to the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

3. Incubation and Interpretation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[17]

-

Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

-

The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of interpretive criteria, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

Sources

- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 8. clpmag.com [clpmag.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. asm.org [asm.org]

- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. microbenotes.com [microbenotes.com]

- 19. mjima.org [mjima.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Welcome to the technical support guide for the synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and achieve higher yields of this valuable heterocyclic compound.

Synthesis Overview

The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a well-established multi-step process.[1] The most common and reliable route begins with 3-nitrobenzoic acid and proceeds through three key transformations:

-

Esterification: Conversion of 3-nitrobenzoic acid to its corresponding methyl or ethyl ester.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.[2]

-

Cyclization: Reaction of the hydrazide with carbon disulfide in a basic medium to form a potassium dithiocarbazinate salt, followed by acidic workup to yield the final 1,3,4-oxadiazole-2-thiol.[3][4]

This guide will focus on troubleshooting and optimizing the critical second and third stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue that can arise from inefficiencies in multiple steps. Let's break down the most critical points for optimization.

-

Cause A: Incomplete Hydrazinolysis (Step 2). The conversion of the ester to the hydrazide is crucial. If this reaction is incomplete, you will carry unreacted starting material into the next step, which will not cyclize and will complicate purification.

-

Expert Insight: Hydrazine hydrate is a strong nucleophile, but the reaction requires sufficient time and appropriate conditions to go to completion. The use of absolute ethanol is recommended as excess water can lead to hydrolysis of the ester back to the carboxylic acid.[2]

-

Solution:

-

Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. A common solvent system is ethyl acetate/hexane.

-

Extend reflux time: If the reaction stalls, extend the reflux period. Some protocols recommend refluxing for up to 8-12 hours.[5]

-

Use excess hydrazine: A molar excess of hydrazine hydrate (e.g., 2 equivalents) can help drive the reaction to completion.[6]

-

-

-

Cause B: Inefficient Dithiocarbazinate Salt Formation and Cyclization (Step 3). This is the most complex step and often the primary source of yield loss.

-

Expert Insight: The reaction of the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) forms a potassium dithiocarbazinate intermediate.[7] This salt is then cyclized upon heating, and the final product precipitates upon acidification. Several factors can go wrong here.

-

Solution:

-

Reagent Quality and Stoichiometry: Ensure your KOH is fresh and as anhydrous as possible. Use equimolar amounts of the hydrazide, KOH, and CS₂.[5]

-

Temperature Control: The initial reaction to form the salt is often done at a lower temperature before refluxing. Maintain a controlled reflux temperature (around 80-90°C in ethanol) for the specified time (typically 8-12 hours).[5][8]

-

Efficient Acidification: After reflux, the reaction mixture should be cooled, often in an ice bath, before acidification.[5] Acidify slowly with dilute HCl (e.g., 2-4 N) until the pH is around 2-3 to ensure complete precipitation of the thiol.[2] Hasty acidification can lead to decomposition.

-

-

Question 2: During the final acidification step, my product precipitates as an oily or gummy solid, making it difficult to filter and purify. What's happening?

Answer: The formation of an oily product instead of a crystalline solid is typically due to the presence of impurities or improper precipitation technique.

-

Cause A: Presence of Unreacted Intermediates or Side Products. If the cyclization is incomplete, the uncyclized potassium dithiocarbazinate salt or other intermediates may interfere with crystallization. The formation of by-products is also a known issue in some 1,3,4-oxadiazole syntheses.[6]

-

Expert Insight: The thiol-thione tautomerism of the final product is a known characteristic of this class of compounds.[3][4] However, significant impurities will disrupt the crystal lattice formation.

-

Solution:

-

Ensure Complete Cyclization: Before acidification, take a small aliquot of the reaction mixture, acidify it, and check the crude product by TLC to ensure the hydrazide has been fully consumed.

-

Controlled Precipitation: Cool the reaction mixture thoroughly in an ice bath before and during acidification. Add the acid dropwise with vigorous stirring. This slower process encourages the formation of a crystalline solid over an amorphous oil.

-

-

-

Cause B: Inadequate Purification. The crude product often requires further purification to obtain a clean, crystalline solid.

-

Solution:

-

Recrystallization: This is the most effective method for purification.[2][9] A common and effective solvent system is ethanol or an ethanol-water mixture.[2][8] Dissolve the crude product in a minimal amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists, then allow it to cool slowly.[9]

-

-

Question 3: My final product is discolored (e.g., dark yellow or brown) instead of the expected pale yellow solid. What causes this and how can I fix it?

Answer: Discoloration is almost always due to impurities, which can be either residual reagents or decomposition by-products.

-

Cause A: Residual Iodine from Side Reactions. While not a primary reagent in this specific synthesis, trace impurities or alternative synthesis routes can sometimes involve oxidative steps where iodine might be used or formed.[10] More commonly, thermal decomposition during a lengthy reflux can generate colored impurities.

-

Cause B: Thiol Oxidation. The thiol group (-SH) can be susceptible to oxidation, especially if the product is exposed to air for extended periods at high temperatures, leading to disulfide bond formation and other colored by-products.

-

Solution:

-

Optimize Reflux Time: Avoid unnecessarily long reflux times. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.

-

Purification by Recrystallization: As mentioned previously, recrystallization is highly effective at removing colored impurities.[9] If the color persists, a second recrystallization may be necessary.

-

Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.

-

-

Troubleshooting Workflow

Frequently Asked Questions (FAQs)

-

Q1: How critical is the purity of the starting 3-nitrobenzoyl hydrazide?

-

A1: It is highly critical. Impurities in the hydrazide, such as unreacted ester or hydrolyzed carboxylic acid, will not participate in the cyclization reaction and will lead to lower yields and complicate the final purification. It is recommended to recrystallize the hydrazide from ethanol to ensure high purity before proceeding to the cyclization step.[5][6]

-

-

Q2: What are the key safety precautions when working with carbon disulfide (CS₂) and hydrazine hydrate?

-

A2: Both reagents are hazardous.

-

Carbon Disulfide (CS₂): It is extremely flammable with a very low flash point and is highly toxic. Always handle it in a well-ventilated fume hood, away from any potential ignition sources.

-

Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety goggles, and always work within a fume hood.

-

-

-

Q3: Can I use a different base instead of potassium hydroxide (KOH)?

-

A3: While KOH is the most commonly cited base for this reaction, sodium hydroxide (NaOH) has also been used.[4][8] However, the solubility of the resulting sodium dithiocarbazinate salt may differ from the potassium salt, potentially affecting the reaction kinetics and yield. It is recommended to stick with the literature-proven base (KOH) unless you are specifically investigating the effects of different cations.

-

-

Q4: What is the expected melting point for 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol?

-

A4: While minor variations exist in the literature, a sharp melting point is a good indicator of purity. You should compare your experimentally determined melting point with reported values from reliable sources.

-

-

Q5: My 1H NMR spectrum shows a broad singlet far downfield. What is this peak?

-

A5: The proton of the thiol group (-SH) is acidic and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet in the region of δ 12-14 ppm in DMSO-d6.[2] The aromatic protons of the 3-nitrophenyl group will appear further upfield, typically between δ 7.0 and 8.7 ppm.[2]

-

Data and Protocols

Table 1: Recommended Reagent Stoichiometry and Conditions

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Key Conditions | Typical Yield |

| Hydrazinolysis | Ester | Hydrazine Hydrate (2 eq) | - | Absolute Ethanol | Reflux for 6-12 hours | >90% |

| Cyclization | Hydrazide (1 eq) | KOH (1 eq) | CS₂ (1 eq) | Ethanol | Reflux for 8 hours at 80-90°C | 70-85%[11] |

| Workup | Reaction Mixture | Dilute HCl | - | Water | Cool to 0°C, acidify to pH 2-3 | - |

Experimental Protocol: Cyclization and Purification

This protocol is a synthesized standard procedure based on common literature methods.[2][5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzoyl hydrazide (1.0 eq) and potassium hydroxide (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of hydrazide).

-

Addition of CS₂: Cool the mixture in an ice bath and add carbon disulfide (1.0 eq) dropwise while stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90°C) for 8 hours. The reaction progress can be monitored by TLC.

-